Methiodal sodium

Description

Significance of Early Iodinated Contrast Agents in Diagnostic Imaging Science

The advent of contrast agents marked a pivotal moment in the history of medical imaging, particularly in the field of diagnostic radiology. Before their introduction, the ability to visualize internal anatomical structures with similar densities using X-rays was significantly limited. Early contrast agents, particularly those containing iodine, revolutionized diagnostic capabilities by enhancing the visibility of specific organs, vessels, and cavities. nih.govroutledge.com The principle behind this enhancement lies in iodine's high atomic number, which allows it to effectively attenuate X-rays, creating a contrast between the targeted structure and the surrounding tissues. researchgate.net

The initial explorations into using iodine for medical imaging began in the early 1920s. An accidental discovery revealed that the urine of patients treated with iodine-containing compounds for syphilis was radiopaque. car.ca This observation led to further research and the development of the first successful clinical pyelogram in 1923 using sodium iodide. car.ca While early inorganic iodine salts like sodium iodide were investigated, the focus soon shifted to developing more stable and effective organic iodinated compounds. jcpres.commyesr.org These early agents paved the way for visualizing various anatomical territories, including the bronchial tree, urinary tract, and joint cavities, fundamentally changing radiological exploration and diagnosis. jcpres.com

Academic Context and Historical Position of Methiodal (B89705) Sodium in Chemical Research

Methiodal sodium, also known by synonyms such as sodium iodomethanesulfonate, Skiodan, and Abrodil, holds a notable position in the historical development of iodinated contrast agents. nih.govwikipedia.orgdrugfuture.combu.edu It emerged in the late 1920s and early 1930s as one of the first water-soluble iodinated organic contrast agents suitable for intravascular injection. jcpres.commyesr.org Its introduction followed closely on the heels of Uroselectan A®, another pioneering water-soluble organic agent. jcpres.com

The development of this compound was a result of research efforts focused on identifying water-soluble organic compounds containing iodine that could serve as effective radiopaque media. myesr.org Its synthesis involved chemical reactions such as the action of sodium sulfite (B76179) on methylene (B1212753) iodide or from iodoform (B1672029) and sodium sulfite. nih.govdrugfuture.com This placed this compound within the academic and industrial chemical research landscape of the time, where chemists were actively exploring various iodine-containing structures for their potential in medical imaging. myesr.org

Historically, this compound was utilized for procedures like urography and myelography. myesr.orgnih.govwikipedia.orgdrugfuture.com While agents like Uroselectan were quickly replaced by improved versions, this compound, under trade names like Abrodil and Skiodan, remained on the market for a considerable period, highlighting its relative significance and utility in the early decades of contrast-enhanced radiology. myesr.org Its existence and use contributed valuable data and experience that informed the subsequent development of later generations of iodinated contrast media with improved properties. jcpres.commpijournal.org

Scope and Research Objectives for Investigating this compound

The scope of research focusing solely on this compound centers on understanding its chemical characteristics, historical synthesis methods, and its specific role and impact as an early contrast agent within the broader context of diagnostic imaging science. The primary research objectives include:

To delineate the key chemical and physical properties of this compound relevant to its function as a radiopaque medium.

To investigate and document the historical methods employed for the synthesis of this compound.

To establish the academic context of its development and its historical position among the first generation of water-soluble iodinated organic contrast agents.

To analyze its significance in the evolution of diagnostic imaging techniques that relied on contrast enhancement.

This focused investigation aims to provide a detailed account of this compound from a chemical and historical perspective, emphasizing its contribution to the foundational knowledge and technological advancements in contrast media research, strictly adhering to the outlined areas of inquiry.

Structure

3D Structure of Parent

Properties

CAS No. |

126-31-8 |

|---|---|

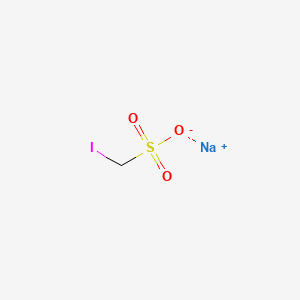

Molecular Formula |

CH3INaO3S |

Molecular Weight |

244.99 g/mol |

IUPAC Name |

sodium;iodomethanesulfonate |

InChI |

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5); |

InChI Key |

SDWBDPJSRFXRJO-UHFFFAOYSA-N |

SMILES |

C(S(=O)(=O)[O-])I.[Na+] |

Isomeric SMILES |

C(S(=O)(=O)[O-])I.[Na+] |

Canonical SMILES |

C(S(=O)(=O)O)I.[Na] |

Appearance |

Solid powder |

Color/Form |

CRYSTALS WHITE CRYSTALLINE POWDER |

Other CAS No. |

126-31-8 |

physical_description |

Iodomethanesulfonic acid, sodium salt appears as colorless crystals. (NTP, 1992) |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

DECOMPOSES ON EXPOSURE TO LIGHT |

solubility |

Soluble (NTP, 1992) FREELY SOL IN WATER (70 G/100 ML); SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE VERY SOL IN METHANOL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Abrodan, Abroden, Abrodil, Conturex, Diagnorenol, Iodomethanesulfonic acid sodium salt, Kontrast-U, Methiodal sodium; Methiodal natrium; Methiodal sodique; Myelotrast, Sodium iodomethanesulfonate, Sodium methiodal, Sodium monoiodomethanesulfonate |

Origin of Product |

United States |

Historical Evolution and Context in Contrast Agent Development

Genesis of Water-Soluble Iodinated Organic Compounds: The Era of Methiodal (B89705) Sodium

The quest for better radiographic visualization led researchers to explore compounds that could selectively accumulate in specific organs or body cavities and attenuate X-rays effectively. Iodine, with its relatively high atomic number, proved to be a suitable element for this purpose. Early efforts focused on incorporating iodine into various chemical structures to improve their properties as contrast agents.

Early Contributions to Radiographic Visualization with Iodinated Compounds

The history of contrast media is deeply intertwined with the history of radiology, which began in the late 19th century and saw significant growth after World War I. jcpres.com Initially, opacification agents were limited to substances like barium or bismuth for visualizing the digestive tract. jcpres.com A significant shift occurred with the use of synthetic iodine oil, such as Lipiodol, to opacify body cavities, starting around 1921. jcpres.com This pioneering work, particularly the injection of Lipiodol into the subarachnoid space by Sicard and Forestier in 1921, had a considerable impact, opening the door to visualizing multiple cavities and influencing surgical procedures. jcpres.com

Following the success of iodized oils, research turned towards developing water-soluble iodinated products. Early investigations in the 1920s involved intravenous injections of sodium iodide and bromide in animal studies. jcpres.com In 1926, work by Lenarduzzi and Volkmann utilized sodium iodide combined with urea (B33335) (Pyelognost®). jcpres.com These initial water-soluble agents, sometimes referred to as uroangiographic products, laid the groundwork for later developments. jcpres.com

Introduction and Initial Academic Reception of Methiodal Sodium

The introduction of this compound marked a notable advancement in the field of water-soluble iodinated organic contrast agents. It was presented in 1930 by Bronner, under the name Abrodyl® or sodium monoiodine sulfonate (Methiodal®). jcpres.com This followed the presentation of the first water-soluble iodinated organic contrast agent, Uroselectan A® (Schering), by von Lichtenberg and Binz in 1929. jcpres.com

This compound, also known as sodium iodomethanesulfonate, is a crystalline salt. nih.govmedkoo.com Its chemical formula is CH₂INaO₃S, and its molecular weight is approximately 243.99 g/mol . nih.govebi.ac.uk It is water-soluble and sensitive to light. nih.gov

The academic reception of this compound, alongside other early water-soluble agents like Uroselectan A, signaled a growing interest in compounds that offered potential advantages over the oily contrast media, particularly for procedures requiring intravascular administration or visualization of the urinary tract. While specific detailed accounts of its initial academic reception in terms of widespread comparative studies or debates from that exact period are not extensively detailed in the provided snippets, its introduction as a water-soluble iodinated organic contrast agent in 1930 places it among the early generation of such compounds explored for radiographic use. jcpres.com Its use in intravenous urography is noted. medkoo.com

Comparative Historical Development with Concurrent Contrast Media Research

The development of this compound occurred within a dynamic period of contrast media research, where different chemical approaches were being explored to improve efficacy and safety.

Predecessors and Contemporaries of this compound in Chemical Development

Before the advent of organic iodinated contrast agents, substances like barium sulfate (B86663) were used for gastrointestinal imaging. jcpres.comslideshare.net Early attempts at visualizing the urinary tract involved inorganic salts like sodium iodide, first reported for intravenous use in 1923. radiologykey.commpijournal.org However, sodium iodide was found to be quite toxic and provided poor contrast for intravenous use. radiologykey.commpijournal.org

The binding of iodine to organic molecules was a crucial step in reducing toxicity. radiologykey.com This led to the development of compounds like Uroselectan A®, a mono-iodinated pyridine (B92270) ring compound, presented in 1929, shortly before this compound. jcpres.comradiologykey.com this compound (sodium monoiodine sulfonate) itself was introduced in 1930. jcpres.com Other contemporaries included Uroselectan B® (introduced in June 1931) and Tenebryl® (introduced in France in the same year). jcpres.com These agents represented the early phase of water-soluble organic iodinated contrast media.

Transitional Period to Advanced Contrast Agents: this compound as a First-Generation Compound

This compound belongs to the early generation of water-soluble ionic iodinated contrast agents. These early ionic monomers typically featured a single benzene (B151609) ring with iodine atoms and a carboxyl group or similar structure that conferred water solubility and ionization. radiologykey.comwisc.edu In the case of this compound, it is an iodomethanesulfonate. nih.govontosight.ai

These early ionic agents, including this compound (also known as Abrodil or Sergosin), were characterized by high osmolality compared to blood plasma. radiologykey.comradiologykey.comomedit-centre.fr High osmolality was associated with various disadvantages, such as pain upon injection and a sensation of heat. jcpres.comradiologykey.com The development of water-soluble triiodinated compounds derived from triiodobenzoic acid, starting in 1953 with agents like diatrizoate (Radioselectan®, Hypaque), iothalamate (Contrix® or Conray®), and ioxitalamate (Télébrix®), marked a significant transition. jcpres.comradiologykey.com These triiodinated compounds offered improved iodine content per molecule, leading to better contrast. radiologykey.comradiologykey.com

Thus, this compound represents a first-generation water-soluble organic iodinated contrast agent that emerged after the initial use of inorganic iodides and oily contrast media but before the widespread adoption of the more effective and later, lower-osmolality, triiodinated compounds. jcpres.comradiologykey.comradiologykey.com While the triiodinated agents from the 1950s onwards became the mainstays for many intravascular applications, this compound and similar early ionic agents were used for specific procedures, although their high osmolality and associated issues limited their broader applicability and eventually led to their decline in favor of newer agents. radiologykey.comradiologykey.comomedit-centre.fr

Research Trajectories Influenced by this compound's Academic Legacy

The research and clinical experience with early water-soluble ionic contrast agents like this compound played a role in shaping subsequent research trajectories in contrast media development. The limitations of these early agents, particularly their high osmolality and potential for adverse reactions, highlighted the need for compounds with better safety profiles and improved pharmacological properties. radiologykey.comradiologykey.comomedit-centre.fr

The recognition of issues associated with high osmolality spurred research into developing contrast media with lower osmolality. This eventually led to the development of low osmolar contrast media (LOCM) and iso-osmolar contrast media (IOCM), which are significantly better tolerated. jcpres.comradiologykey.comwisc.edunih.gov The transition from high osmolar ionic agents to low osmolar nonionic agents, beginning in the 1970s, was a direct response to the challenges posed by the earlier generation of contrast media, including agents like this compound. jcpres.comradiologykey.comradiologykey.comwisc.edu

Furthermore, the use of early ionic contrast agents in specific procedures, such as myelography, revealed particular challenges. This compound was used for myelography, but cases of adhesive arachnoiditis were reported, similar to those seen with oily contrast media like iofendylate (B1672084). wikipedia.org This experience underscored the need for contrast agents with lower neurotoxicity for intrathecal administration, contributing to the development and adoption of safer nonionic agents like metrizamide (B1676532) and iohexol (B1672079) for myelography in later years. radiologykey.comomedit-centre.fr

The academic legacy of this compound and its contemporaries lies in the valuable data and clinical experience they provided. This informed the rational design of subsequent generations of iodinated contrast agents, driving the search for compounds with reduced osmolality, lower chemotoxicity, and improved hydrophilicity, ultimately leading to the safer and more effective contrast media used in modern radiology. radiologykey.comwisc.eduajronline.org

Synthetic Methodologies and Chemical Characterization in Research

Established Synthetic Pathways for Methiodal (B89705) Sodium

Established methods for synthesizing methiodal sodium typically involve reactions with simple iodinated methane (B114726) precursors and a source of the sulfite (B76179) group.

Classic Chemical Syntheses: Sodium Sulfite and Methylene (B1212753) Iodide Reactions

One classic method for preparing this compound involves the reaction between sodium sulfite and methylene iodide (diiodomethane) drugfuture.comguidechem.com. This reaction is typically conducted in a water-alcohol solution at a temperature around 70°C drugfuture.comguidechem.com.

The reaction can be represented as:

CH₂I₂ + Na₂SO₃ → CH₂ISO₃Na + NaI

In this pathway, sodium sulfite acts as a nucleophile, displacing one of the iodine atoms in methylene iodide to form the iodomethanesulfonate sodium salt.

Alternative Synthesis Routes: Iodoform (B1672029) and Sodium Sulfite Reactions

Another documented route for the synthesis of this compound utilizes iodoform (triiodomethane) and sodium sulfite drugfuture.comguidechem.com. This method, described in early patents, involves the reaction of iodoform with sodium sulfite drugfuture.comguidechem.com. When iodoform is slightly heated with a sodium sulfite solution, a strongly acidic reaction occurs, and the iodoform is consumed google.com. The products include sodium iodomethanesulfonate along with sodium sulfate (B86663) or acid sulfate google.com.

The reaction can be broadly represented as:

CHI₃ + 2 Na₂SO₃ + H₂O → CH₂ISO₃Na + 2 NaI + NaHSO₄ (simplified representation, actual mechanism may involve intermediates and other byproducts)

This route involves the reduction of iodoform and the incorporation of the sulfonate group.

Advanced Approaches to Iodinated Compound Synthesis in Academic Research

While the classic methods provide established routes to this compound, academic research explores advanced methodologies for the synthesis of iodinated compounds, including contrast agents.

Principles of Retrosynthetic Analysis for Iodinated Contrast Agents

Retrosynthetic analysis is a crucial tool in organic synthesis planning sathyabama.ac.injournalspress.com. It involves working backward from the target molecule to identify simpler, readily available starting materials through a series of hypothetical "disconnections" sathyabama.ac.injournalspress.com. For iodinated contrast agents, retrosynthetic analysis helps in breaking down the complex molecular structure into manageable precursors fishersci.ie. This systematic approach allows chemists to identify potential synthetic routes and evaluate their feasibility based on known reactions and available reagents journalspress.com. The goal is to devise an efficient and convergent synthesis plan journalspress.com.

Computational and AI-Driven Methodologies in Synthetic Design for Analogous Compounds

Computational methods and artificial intelligence (AI) are increasingly being applied to aid in the design of synthetic routes for various chemical compounds, including those analogous to iodinated contrast agents fishersci.ienih.govgene.com. These methodologies can assist in predicting reaction outcomes, identifying potential catalysts, and exploring novel synthetic pathways that might not be immediately obvious through traditional retrosynthetic analysis fishersci.iegene.comresearchgate.net. AI can leverage large datasets of known reactions to propose possible synthetic steps and evaluate their likelihood of success researchgate.netacs.org. This can significantly accelerate the drug discovery and development process by streamlining the design and testing of new molecules nih.govgene.com.

Chemical Characterization Techniques in Synthetic Verification (General Principles)

Verifying the successful synthesis and confirming the structure and purity of a chemical compound like this compound is essential in research. A combination of chemical characterization techniques is typically employed royalsocietypublishing.orgyoutube.com. These techniques provide crucial data to support the identity and quality of the synthesized material.

Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C royalsocietypublishing.orgyoutube.com. Quantitative NMR can also be used for purity assessment nih.gov.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural identification ssp.org.

Elemental Analysis: Confirms the empirical formula of the compound by determining the percentage of each element present royalsocietypublishing.org. This technique can also be used to assess sample purity royalsocietypublishing.org.

Chromatography (e.g., HPLC, GC): Used to assess the purity of the synthesized product and separate it from impurities royalsocietypublishing.org. HPLC is particularly useful for non-volatile or thermally labile compounds.

Melting Point: For crystalline solids, the melting point or melting range can be an indicator of purity youtube.com.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule ssp.org.

X-ray Crystallography: Can provide a definitive 3D structure of crystalline compounds ssp.org.

These techniques, among others, are fundamental in synthetic organic chemistry research to ensure that the desired compound has been synthesized correctly and is of sufficient purity for further study.

Mechanistic Investigations and Biological Interactions in Preclinical Models

Fundamental Principles of Radiopacity: Contribution of Iodine Atoms in Methiodal (B89705) Sodium

The radiopacity of methiodal sodium, like other iodinated contrast agents, is fundamentally attributed to the presence of iodine atoms within its molecular structure. Radiopaque substances absorb X-rays more readily than surrounding tissues, leading to increased contrast in radiographic images howradiologyworks.com. Iodine is particularly effective for this purpose due to its high atomic number (Z=53), which facilitates photoelectric absorption of X-rays in the diagnostic energy range radiopaedia.org. The degree of radiopacity is directly proportional to the concentration of iodine atoms within the contrast medium nih.govunm.edu. This compound contains one iodine atom per molecule annualreviews.org. This characteristic allows it to attenuate X-rays, making structures where it is present appear brighter on imaging howradiologyworks.com.

Molecular Interactions and Binding Dynamics of this compound in In Vitro Systems

In vitro studies have explored the molecular interactions and binding dynamics of this compound within biological contexts. These investigations aim to understand how the compound behaves at a cellular and molecular level outside of a living organism.

Displacement of Protein-Bound Ligands: Thiopental-Methiodal Sodium Interactions in Biological Homogenates

Research has demonstrated that this compound can displace protein-bound ligands in biological homogenates. A notable example involves the interaction between this compound and thiopental (B1682321). Studies using canine brain homogenate and serum in vitro showed that clinically relevant concentrations of sodium methiodal were capable of displacing bound thiopental avma.orgmedkoo.com. This displacement suggests a potential interaction between this compound and proteins to which thiopental is typically bound. This finding indicated that such displacement could potentially contribute to anesthetic complications observed during procedures like canine myelography where both agents might be present avma.orgtargetmol.cn.

Data on the displacement of thiopental by this compound in canine biological homogenates:

| Biological Matrix | This compound Concentration | Observation | Source |

| Brain Homogenate | Clinically occurring | Displaced bound thiopental | avma.org |

| Serum | Clinically occurring | Displaced bound thiopental | avma.org |

General Mechanisms of Iodinated Contrast Agent Binding to Biological Substrates

Iodinated contrast agents, including this compound, interact with biological substrates through various mechanisms. These agents are generally water-soluble nih.govguidechem.com. The binding of ligands to macromolecules like proteins can involve a variety of interactions, including electrostatic forces and hydrogen bonding mdpi.comscirp.org. While specific detailed mechanisms for this compound binding to all biological substrates are not extensively documented in the provided context, the general principles for iodinated contrast media involve interactions with tissues and fluids based on their chemical properties, such as hydrophilicity and potential for forming hydrogen bonds scirp.orgresearchgate.net. The distribution of these agents within the body after administration is influenced by capillary permeability, leading to redistribution into the extravascular space nih.gov.

Experimental Preclinical Studies on Biological System Perturbations by this compound

Preclinical studies in animal models have investigated the effects of this compound on biological systems, particularly focusing on potential perturbations following experimental exposure.

Neurophysiological and Histological Responses in Animal Models to Experimental Intrathecal this compound Exposure

Experimental studies, particularly those involving intrathecal administration (injection into the spinal canal), have examined the neurophysiological and histological responses to this compound in animal models. Research in dogs involving the intramedullary injection of a solution containing this compound and lidocaine (B1675312) demonstrated severe spinal cord malacia and cavitation in some animals nih.govresearchgate.net. While this study involved a combination of agents and a specific injection site (intramedullary rather than strictly intrathecal into the subarachnoid space), it highlights the potential for tissue damage in the central nervous system.

Another study in monkeys comparing different contrast media noted that an animal model could detect arachnoiditis after intrathecal injections of aqueous media ajronline.org. Although this study specifically compared meglumine (B1676163) iocarmate and metrizamide (B1676532), it underscores the relevance of animal models for evaluating the histological impact of contrast agents on the meninges. Historically, this compound has been associated with cases of adhesive arachnoiditis following lumbar myelography medkoo.comwikipedia.org. Adhesive arachnoiditis involves inflammation and scarring of the arachnoid membrane, which can lead to neurological deficits painphysicianjournal.com.

Blood-Brain Barrier and Leptomeningeal Permeability Studies in Experimental Animal Models

Studies in experimental animal models have also investigated the effects of radiologic contrast media, including iodinated agents, on the blood-brain barrier and leptomeninges. Research has explored the permeability of these barriers following the administration of contrast agents wikipedia.org. The integrity and permeability of the blood-brain barrier and leptomeninges are crucial for protecting the central nervous system. Perturbations of these barriers by contrast media could potentially allow substances to enter the neural tissue that would normally be excluded. While specific detailed findings for this compound's direct impact on blood-brain barrier and leptomeningeal permeability in isolation were not extensively detailed in the provided sources, studies in this area generally aim to understand how contrast agents distribute within the central nervous system and whether they compromise these protective barriers wikipedia.org.

Induction of Neural Tissue Alterations and Cellular Responses in Specific Animal Models

Preclinical studies utilizing animal models have investigated the potential for this compound to induce alterations in neural tissue. One notable study examined the effects of intramedullary injection of a solution containing this compound and lidocaine on the spinal cords of dogs. wikipedia.org The objective was to assess the local tissue response to this method of administration. fishersci.se

In this experimental setup, a solution comprising 20% this compound and 0.20% lidocaine HCl was administered via intramedullary injection into the lumbar spinal cords of anesthetized dogs. wikipedia.org Control groups included dogs subjected only to needle placement or injected with a 5% dextrose solution. wikipedia.org

The research findings indicated that intramedullary injection of the this compound and lidocaine solution resulted in significant neural tissue alterations. wikipedia.org Specifically, severe spinal cord malacia and cavitation were observed in a subset of the dogs in the group receiving the this compound and lidocaine mixture. wikipedia.org Interestingly, severe spinal cord malacia and cavitation were also noted in one dog from the control group that received 5% dextrose, suggesting potential mechanical trauma or other factors might also contribute to such changes, although the incidence was lower than in the this compound group. wikipedia.org

These findings highlight the potential for direct contact of this compound with spinal cord tissue, particularly via intramedullary routes, to induce severe pathological changes characterized by tissue softening (malacia) and the formation of cavities. wikipedia.org While the study design involved co-administration with lidocaine, the observed tissue damage points to a significant local effect within the spinal cord parenchyma following the injection of the contrast medium solution. wikipedia.org

The following table summarizes the key findings from this preclinical investigation:

| Animal Model | Administration Route | Administered Solution | Observed Neural Tissue Alterations |

| Dogs (n=12) | Intramedullary Injection | 20% this compound + 0.20% Lidocaine HCl | Severe spinal cord malacia and cavitation (in 2 dogs) |

| Dogs (n=12) | Needle Placement Only | N/A | Not specified (Control) |

| Dogs (n=12) | Intramedullary Injection | 5% Dextrose | Severe spinal cord malacia and cavitation (in 1 dog) |

Comparative Preclinical Studies with Other Agents

Comparative Analysis of Methiodal (B89705) Sodium with Oil-Based Contrast Media in Experimental Settings

Historically, oil-based contrast media like iofendylate (B1672084) (Pantopaque, Myodil) were used for myelography before the advent of water-soluble agents wikipedia.orgmpijournal.org. Methiodal sodium, as a water-soluble ionic contrast medium, offered different properties compared to these oil-based substances. Oil-based media were not reabsorbed from the spinal fluid and required aspiration after the procedure wikipedia.org. In contrast, water-soluble agents like this compound could be reabsorbed and excreted by the body wikipedia.org. Preclinical comparisons would have likely highlighted differences in terms of miscibility with cerebrospinal fluid (CSF), distribution within the subarachnoid space, and the necessity (or lack thereof) of post-procedure removal. While specific detailed experimental comparisons of this compound directly against oil-based media in terms of radiographic quality or physiological impact in the provided search results are limited, the historical context indicates a shift towards water-soluble agents due to their resorbable nature wikipedia.orgmpijournal.org. Studies comparing oil-soluble versus water-soluble contrast media in other contexts, such as hysterosalpingography, have shown differences in outcomes like pregnancy rates, suggesting distinct interactions with biological environments nih.gov.

Comparative Histological and Physiological Assessments of this compound and Water-Soluble Ionic Agents

Comparative studies involving this compound and other water-soluble ionic contrast agents aimed to assess their respective effects on tissues and physiological processes in experimental models. These comparisons were important for understanding the potential for local irritation or systemic effects. Ionic contrast agents, in general, have a higher osmolality compared to non-ionic agents, which can lead to physiological effects such as vasodilatation and pain upon injection eimj.orgnih.gov. The cation associated with the iodinated anion (such as sodium or meglumine) also plays a role in the properties and potential toxicity of the contrast medium mpijournal.orgeimj.org.

Comparative In Vivo Studies with Meglumine (B1676163) Iothalamate

Meglumine iothalamate is another water-soluble ionic contrast medium wikipedia.orgnih.gov. Comparative histological investigations in experimental myelography using sodium methiodal and meglumine iothalamate were conducted to assess their sequelae nih.gov. These studies aimed to understand the potential for adverse tissue reactions, such as effects on the meninges, spinal cord, and spinal nerve roots nih.gov. While the abstract of one study indicates a comparative histological investigation, specific detailed findings regarding the differences in sequelae between sodium methiodal and meglumine iothalamate are not provided in the available snippets nih.gov. Another reference mentions meglumine iothalamate and this compound as ionic compounds generally considered too irritant and toxic for routine myelography, although occasionally used for lumbo-sacral radiculography mpijournal.org. Studies comparing sodium and meglumine salts of iothalamate in urography have shown differences in radiological contrast and side effects, suggesting that the cation influences the agent's performance and tolerability nih.govnih.gov.

Transition and Displacement by Nonionic Contrast Media: A Preclinical Comparative Perspective

The development and introduction of nonionic contrast media represented a significant advancement, largely displacing older ionic agents like this compound for many applications wikipedia.orgmpijournal.org. Nonionic contrast agents typically have lower osmolality and are associated with a lower incidence of adverse reactions compared to ionic media eimj.orgnih.gov. Preclinical comparative studies were instrumental in demonstrating the advantages of these newer agents.

This compound in Relation to Metrizamide (B1676532) and Iohexol (B1672079) in Experimental Models

Metrizamide and iohexol are examples of nonionic iodinated contrast media that succeeded ionic agents like this compound wikipedia.orgmpijournal.orgwikipedia.org. Metrizamide was a non-ionic agent that replaced iofendylate for myelography, offering the advantage of being water-soluble and reabsorbable wikipedia.org. Iohexol is another widely used nonionic contrast agent wikipedia.org.

Advanced Analytical Methodologies for Methiodal Sodium Research

Chromatographic Techniques for Compound Purity and Identification

Chromatographic methods are essential for separating and analyzing complex mixtures, making them invaluable for assessing the purity of Methiodal (B89705) sodium and identifying related substances or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for its ability to separate, identify, and quantify compounds. The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. HPLC methods are commonly developed and validated for the determination of drug substances and impurities in various formulations. researchgate.netnih.govrjpbcs.combibliotekanauki.pl For sodium salts, reversed-phase HPLC is frequently employed, often utilizing C18 or C8 columns and mobile phases consisting of mixtures of aqueous buffers (such as phosphate (B84403) buffer) and organic solvents like methanol (B129727) or acetonitrile. researchgate.netnih.govrjpbcs.combibliotekanauki.plgoogle.com Detection is typically carried out using UV detectors, with the specific wavelength depending on the compound's chromophoric properties. researchgate.netnih.govrjpbcs.comjocpr.com While specific published HPLC methods solely focused on Methiodal sodium were not detailed in the reviewed literature, the principles applied to other sodium salts and iodinated organic compounds suggest that RP-HPLC with UV detection would be a suitable approach for assessing this compound purity and identification. Method parameters such as mobile phase composition, flow rate, column type, and detection wavelength would need to be optimized and validated according to regulatory guidelines to achieve adequate separation and sensitivity for this compound and its potential impurities.

Planar chromatography, including Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), offers alternative or complementary approaches to HPLC for the analysis of this compound. Planar chromatography involves the separation of compounds on a flat stationary phase, such as a silica (B1680970) gel layer on a plate. bio-rad.comresearchgate.netpharmacyjournal.in HPTLC, an advanced form of TLC, provides improved separation efficiency, reproducibility, and allows for quantitative analysis. researchgate.netpharmacyjournal.inuad.ac.id These techniques are valuable for rapid screening, purity testing, and identification, often requiring minimal sample preparation. bio-rad.comuad.ac.id Detection of separated spots or bands can be achieved through UV visualization or by using suitable spray reagents. researchgate.net HPTLC methods are considered robust and can be used for qualitative and quantitative analytical tasks, fulfilling quality requirements for regulated environments. researchgate.netpharmacyjournal.inuni-giessen.de While specific applications of planar chromatography for this compound were not found in the search results, these methodologies are generally applicable to a wide range of organic compounds, including salts, and could be developed for the analysis of this compound for purity assessment or identification purposes.

High-Performance Liquid Chromatography (HPLC) Applications

Spectrophotometric Approaches for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for the quantitative analysis of pharmaceutical compounds based on their ability to absorb electromagnetic radiation at specific wavelengths.

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantitative analysis. researchgate.netinnovareacademics.in It relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. innovareacademics.in Many organic molecules containing chromophores absorb UV or visible light, allowing for their detection and quantification. innovareacademics.in Iodinated compounds, depending on their structure and the presence of other functional groups, can exhibit UV absorption. For instance, UV spectrophotometry has been applied to the estimation of other sodium salts and compounds with UV activity. researchgate.netresearchgate.netderpharmachemica.comscispace.com The selection of the optimal wavelength for analysis (λmax) is determined by scanning the UV-Vis spectrum of the compound in a suitable solvent. derpharmachemica.comscispace.com While the specific UV absorption characteristics of this compound were not detailed in the search results, as an organic molecule containing iodine and sulfonate groups, it would likely exhibit absorption in the UV region, making UV-Vis spectrophotometry a potentially viable method for its quantitative determination after appropriate method development and validation.

Advanced Structural Elucidation Techniques Applicable to this compound and Related Derivatives

Advanced structural elucidation techniques are crucial for confirming the chemical structure of this compound and characterizing any related derivatives or impurities that may be present. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools in this regard.

NMR spectroscopy provides detailed information about the connectivity and environment of atoms within a molecule. nih.govkarary.edu.sdmdpi.com Different NMR experiments (e.g., ¹H NMR, ¹³C NMR) can reveal the types and numbers of atoms, as well as their spatial relationships. karary.edu.sd This technique is powerful for confirming a compound's structure and identifying structural variations in related substances. nih.govmdpi.com

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern. nih.govkarary.edu.sdmdpi.comrfi.ac.uknih.gov High-resolution MS can determine the accurate molecular weight, allowing for the determination of the elemental composition. mdpi.comnih.gov Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, which provides valuable structural information. mdpi.comnih.gov MS is a highly sensitive technique and can be coupled with separation techniques like chromatography (e.g., LC-MS) for the analysis of complex mixtures. mdpi.comnih.gov

While specific NMR and MS data for this compound were not found in the provided search results, these techniques are routinely applied to the structural characterization of small organic molecules, including pharmaceutical compounds and their impurities. Therefore, NMR and MS would be the go-to methods for unequivocally confirming the structure of this compound and elucidating the structures of any unknown related substances encountered during its research or quality control.

Method Validation Principles in Pharmaceutical Analysis Research

Method validation is a critical process in pharmaceutical analysis to ensure that analytical procedures consistently yield accurate, precise, and reliable results. researchgate.netsapub.org According to guidelines from organizations like the International Conference on Harmonisation (ICH), key validation parameters include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. bibliotekanauki.plderpharmachemica.comresearchgate.netsapub.org

Specificity confirms that the method can accurately measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients. nih.govresearchgate.net

Accuracy is the closeness of agreement between the value found and the accepted true value. It is often assessed through recovery studies. bibliotekanauki.plderpharmachemica.comresearchgate.netsapub.org

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). rjpbcs.combibliotekanauki.plresearchgate.netsapub.org

Linearity establishes the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range. bibliotekanauki.pljocpr.comderpharmachemica.comresearchgate.netsapub.org

Range is the interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Limit of Detection (LOD) is the lowest concentration of analyte in a sample that can be detected, though not necessarily quantified. bibliotekanauki.pljocpr.comresearchgate.net

Limit of Quantification (LOQ) is the lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision. bibliotekanauki.pljocpr.comresearchgate.net

Robustness demonstrates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. rjpbcs.comderpharmachemica.comresearchgate.netsapub.org

Applying these validation principles is essential when developing and implementing any analytical method for this compound, whether it is based on chromatography, spectrophotometry, or other techniques, to ensure the quality and reliability of the analytical data generated in research and quality control settings.

Future Directions and Research Gaps

Re-evaluation of Early Contrast Agents for Novel Academic Insights

The study of early contrast agents like methiodal (B89705) sodium offers valuable insights into the development trajectory of medical imaging contrast media. Methiodal sodium (sodium iodomethanesulfonate) was utilized for procedures such as myelography, particularly in Scandinavian countries and to some extent in Germany and France, while oil-based agents were prevalent elsewhere. arachnoiditis.co.ukwikipedia.org Its use in lumbar myelography in Sweden began in the late 1940s. arachnoiditis.co.uk Despite its advantages for diagnosing lumbar disc disease at the time, complications like adhesive arachnoiditis were eventually reported, leading to its withdrawal from the market in 1974 with the introduction of nonionic agents like metrizamide (B1676532). arachnoiditis.co.uk

Re-evaluating the research surrounding this compound and other early ionic contrast agents can provide a deeper understanding of the structure-activity relationships that contributed to their efficacy and toxicity. This historical perspective can inform the design principles for future contrast agents with improved safety profiles and targeted delivery. Analyzing early clinical data, while accounting for the technological limitations of the time, could still yield academic insights into the interaction of highly ionic, high-osmolar agents with biological systems. nih.gov For instance, studies on this compound revealed extensive cellular damage to leptomeningeal cells and increased extravasation of albumin into the cerebral cortex, indicative of blood-brain barrier damage, effects not observed with later agents like metrizamide. researchgate.net Such findings underscore the importance of ongoing research into the biological interactions of contrast agents.

Potential for this compound Derivatives in Advanced Chemical Research

While this compound itself is not currently used clinically, its core structure, an iodinated organic sulfonate, could serve as a starting point for the synthesis of novel derivatives with potential applications beyond diagnostic imaging. The incorporation of iodine into organic molecules is a significant area in synthetic organic chemistry, enabling approaches for the synthesis of various biologically active compounds. mdpi.com

Research into this compound derivatives could explore modifications to the molecule's charge, lipophilicity, or the introduction of targeting moieties. Such modifications could lead to compounds with altered pharmacokinetic profiles, tissue-specific accumulation, or novel chemical reactivities. For example, exploring derivatives with different counter-ions or functional groups attached to the methyl group could yield compounds with distinct properties. The field of iodinated organic compounds is vast, with ongoing research into their use as reagents and in the synthesis of complex molecules. mdpi.com Advanced chemical research could investigate the potential of this compound-inspired structures in areas such as targeted drug delivery systems or as building blocks for new functional materials, leveraging the unique properties conferred by the iodine atom and the sulfonate group.

Integration of Computational Chemistry and In Silico Modeling for Iodinated Compounds

Computational chemistry and in silico modeling techniques offer powerful tools to investigate the properties and interactions of iodinated compounds, including this compound and its potential derivatives, at a molecular level. These methods can provide insights that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and ab initio calculations can be used to study the thermodynamic quantities, electronic structure, and reactivity of iodinated organic compounds. researchgate.net These approaches can help predict properties such as bond dissociation energies, molecular electrostatic potentials (including sigma holes associated with iodine), and reaction pathways. researchgate.netbeilstein-journals.org For instance, computational studies have been used to understand the interaction of iodinated contrast media agents with surfaces like graphene for environmental remediation. researchgate.netpolimi.it

In silico modeling can also be applied to predict the potential biological interactions of iodinated compounds, such as their binding affinity to proteins or their permeability across biological membranes. acs.orgnih.gov This is particularly relevant for understanding the behavior of contrast agents and designing new ones with desired pharmacokinetic and pharmacodynamic properties. frontiersin.org The integration of computational approaches can accelerate the research and development process for new iodinated compounds by allowing for the virtual screening and optimization of potential candidates before extensive experimental synthesis and testing. acs.org

Unexplored Biological Interactions and Pharmacological Pathways in Preclinical Models

Despite this compound's history of clinical use, there may be unexplored biological interactions and pharmacological pathways that warrant investigation in modern preclinical models. Early studies primarily focused on its efficacy as a contrast agent and observed adverse effects. arachnoiditis.co.uknih.gov However, the molecular mechanisms underlying some of these interactions, particularly at a cellular and subcellular level, may not have been fully elucidated with the techniques available at the time.

Using advanced preclinical models, such as in vitro cell cultures and in vivo animal models, researchers could investigate the specific interactions of this compound with various cell types and tissues. This could include studying its uptake mechanisms, intracellular distribution, metabolic fate, and potential interactions with specific enzymes or receptors. For example, research on the biological interactions of various substances, including nanoparticles for drug delivery, highlights the complexity of these processes and the importance of understanding uptake and distribution at the cellular level. uni-bayreuth.de

Furthermore, exploring the pharmacological pathways influenced by this compound, even those unrelated to its primary use as a contrast agent, could reveal novel biological activities. While current research on contrast agents focuses on improving safety and developing targeted agents, a deeper understanding of the fundamental biological interactions of older agents like this compound could still contribute to the broader knowledge of how halogenated organic compounds interact with biological systems. numberanalytics.comthno.orgnih.gov Preclinical studies could utilize modern imaging techniques and molecular biology tools to track the compound's distribution and assess its effects on cellular processes and signaling pathways. frontiersin.orgnih.govupenn.edu

Q & A

Q. What are the standard protocols for synthesizing methiodal sodium, and how can purity be validated?

this compound synthesis typically follows iodination reactions involving sodium salts and iodinated intermediates. Key steps include controlled temperature conditions (e.g., 40–60°C) and stoichiometric monitoring to avoid over-iodination. Purity validation requires:

- Chromatographic analysis (HPLC or GC-MS) to quantify residual solvents and byproducts .

- Elemental analysis (C, H, N, I) to confirm stoichiometric ratios.

- NMR spectroscopy (¹H/¹³C) to verify structural integrity, with deuterated DMSO as a solvent .

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .

Q. How should this compound be characterized for solubility and stability in aqueous solutions?

- Solubility profiling : Use phase-solubility techniques across pH gradients (2–12) and temperatures (4–37°C). Monitor via UV-Vis spectroscopy at λ_max ≈ 260 nm (iodine absorption band) .

- Stability studies : Conduct accelerated degradation tests under oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) conditions. Quantify degradation products using LC-MS .

- Buffer compatibility : Test in phosphate-buffered saline (PBS) and simulate physiological conditions (37°C, 5% CO₂) for 72 hours .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics be resolved across studies?

Contradictions often arise from methodological variability. Systematic approaches include:

- Meta-analysis : Pool data from peer-reviewed studies (e.g., cohort studies, RCTs) using PRISMA guidelines. Stratify by dosage, administration route, and sample size .

- Sensitivity analysis : Assess confounding variables (e.g., renal clearance rates, co-administered drugs) via multivariate regression .

- In vitro-in vivo correlation (IVIVC) : Compare dissolution profiles with plasma concentration-time curves to identify bioavailability discrepancies .

Q. What experimental designs are optimal for studying this compound’s interaction with biological membranes?

- Lipid bilayer models : Use Langmuir-Blodgett troughs to measure changes in membrane surface pressure upon this compound addition .

- Cell-based assays : Employ fluorescence microscopy with lipophilic dyes (e.g., DiO) to track membrane permeability in HEK293 or Caco-2 cells .

- Molecular dynamics (MD) simulations : Model interactions with phosphatidylcholine bilayers using AMBER or GROMACS force fields .

Q. How can researchers ensure reproducibility in this compound’s iodometric titration assays?

- Standardization : Calibrate sodium thiosulfate (Na₂S₂O₃) daily against potassium iodate (KIO₃) under acidic conditions .

- Endpoint determination : Use starch indicator (1% w/v) and ensure reaction completion via potentiometric titration .

- Blind replicates : Perform triplicate titrations by independent researchers to minimize operator bias .

Methodological Challenges in Data Interpretation

Q. How should researchers address variability in this compound’s reported LD₅₀ values?

- Source evaluation : Prioritize studies adhering to OECD Test Guidelines 423/425 (acute oral toxicity) and reporting 95% confidence intervals .

- Species-specific adjustments : Normalize doses using allometric scaling (e.g., mouse-to-human conversion factors) .

- Toxicokinetic modeling : Integrate AUC (area under the curve) data to differentiate acute vs. cumulative toxicity .

Q. What strategies are effective for reconciling conflicting results in this compound’s renal clearance studies?

- Cross-validation : Compare HPLC-UV data with radiolabeled (¹²⁵I) tracer studies in the same model .

- Population pharmacokinetics (PopPK) : Use NONMEM or Monolix to account for inter-individual variability in glomerular filtration rates .

- Ethical replication : Collaborate with independent labs to reproduce key findings under identical protocols .

Data Management and Reporting Standards

Q. How should this compound research data comply with FAIR principles (Findable, Accessible, Interoperable, Reusable)?

- Metadata annotation : Use platforms like Zenodo or Figshare to upload raw spectra, chromatograms, and experimental logs with DOI tagging .

- Controlled vocabularies : Adopt IUPAC nomenclature and ChEBI identifiers for chemical descriptors .

- Interoperability : Export datasets in .mzML (mass spectrometry) or .cif (crystallography) formats for cross-platform compatibility .

Q. What are the best practices for documenting this compound’s spectroscopic data?

- Full disclosure : Report NMR shim settings, solvent peaks, and integration thresholds in supplementary materials .

- Reference compounds : Include spectra of known iodinated analogs (e.g., iopamidol) for comparative analysis .

- Machine-readable formats : Deposit IR/Raman spectra in JCAMP-DX format via public repositories .

Advanced Mechanistic Studies

Q. What methodologies elucidate this compound’s role in iodine metabolism pathways?

- Isotopic tracing : Use ¹²⁵I-labeled this compound in Sprague-Dawley rats to track thyroidal uptake via gamma counting .

- Enzyme inhibition assays : Test interactions with thyroid peroxidase (TPO) using Amplex Red fluorescence assays .

- Transcriptomic analysis : Perform RNA-seq on FRTL-5 thyrocytes to identify differentially expressed genes post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.